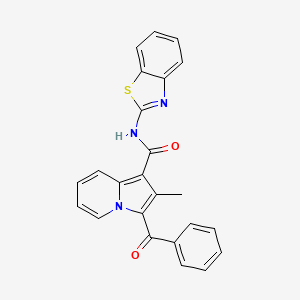![molecular formula C50H34N6+2 B15284144 11-[10-(3,4-diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-yl)deca-4,6-diynyl]-3,4-diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaene](/img/structure/B15284144.png)
11-[10-(3,4-diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-yl)deca-4,6-diynyl]-3,4-diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “11-[10-(3,4-diaza-11-azoniahexacyclo[137102,1404,1205,10019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-yl)deca-4,6-diynyl]-3,4-diaza-11-azoniahexacyclo[137102,1404,1205,10019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaene” is a highly complex organic molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of various intermediates. Common synthetic routes may involve:
Cyclization reactions: to form the hexacyclic core.
Functional group transformations: to introduce diaza and azonia groups.
Coupling reactions: to attach the diynyl chains.
Industrial Production Methods
Industrial production of such compounds, if applicable, would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysis: to enhance reaction rates.
Purification techniques: such as chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
The compound may undergo various chemical reactions, including:
Oxidation and reduction: reactions, which could alter the oxidation state of the nitrogen atoms.
Substitution reactions: where functional groups are replaced by others.
Common Reagents and Conditions
Typical reagents might include:
Oxidizing agents: like potassium permanganate.
Reducing agents: such as lithium aluminum hydride.
Catalysts: for specific transformations.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, such compounds could be studied for their unique structural properties and reactivity.
Biology
In biology, they might be investigated for potential biological activity, such as antimicrobial or anticancer properties.
Medicine
In medicine, these compounds could be explored as potential drug candidates or diagnostic agents.
Industry
In industry, they might find applications in materials science, such as in the development of new polymers or nanomaterials.
Mécanisme D'action
The mechanism of action would depend on the specific application. For example:
In biological systems: , the compound might interact with specific enzymes or receptors, altering cellular processes.
In materials science: , the compound might exhibit unique electronic or optical properties due to its complex structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other polycyclic or heterocyclic molecules with diaza and azonia groups.
Uniqueness
The uniqueness of the compound lies in its specific arrangement of functional groups and the resulting chemical properties.
Propriétés
Formule moléculaire |
C50H34N6+2 |
|---|---|
Poids moléculaire |
718.8 g/mol |
Nom IUPAC |
11-[10-(3,4-diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-yl)deca-4,6-diynyl]-3,4-diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaene |
InChI |
InChI=1S/C50H34N6/c1(3-5-11-29-53-41-25-7-9-27-43(41)55-45(53)31-39-35-21-13-17-33-19-15-23-37(47(33)35)49(39)51-55)2-4-6-12-30-54-42-26-8-10-28-44(42)56-46(54)32-40-36-22-14-18-34-20-16-24-38(48(34)36)50(40)52-56/h7-10,13-28,31-32H,5-6,11-12,29-30H2/q+2 |
Clé InChI |
YDUZAWIBLMIJFQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N3C(=[N+]2CCCC#CC#CCCC[N+]4=C5C=C6C7=CC=CC8=C7C(=CC=C8)C6=NN5C9=CC=CC=C94)C=C1C2=CC=CC4=C2C(=CC=C4)C1=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[(anilinocarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate](/img/structure/B15284065.png)

![2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-8-yl 4-fluorobenzyl ether](/img/structure/B15284075.png)
![2-[4-(2,4-Dichlorophenoxy)-2-quinazolinyl]phenol](/img/structure/B15284079.png)
![N-{4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}-N-[2-(dimethylamino)ethyl]amine](/img/structure/B15284083.png)
![N-[2-(diethylamino)ethyl]-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetamide](/img/structure/B15284085.png)
![8-(4-benzyl-1-piperazinyl)-9-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydro-2-furanyl]-1,9-dihydro-6H-purin-6-one](/img/structure/B15284104.png)
![2-amino-4-(5-methyl-2-furyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carbonitrile](/img/structure/B15284108.png)
![3-(3-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B15284114.png)
![N-(2,4-dihydroxypyrimido[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B15284130.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15284142.png)
![6-chloro-2-(3-methoxyphenyl)-1-methyl-1H-imidazo[1,2-a]pyridin-4-ium](/img/structure/B15284145.png)
![N-{[(3-amino-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-phenylurea](/img/structure/B15284153.png)
![4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B15284160.png)
